Cas no 1602801-69-3 (2-(azidomethyl)-1-oxaspiro4.5decane)

2-(Azidomethyl)-1-oxaspiro[4.5]decane is a spirocyclic compound featuring an azidomethyl functional group attached to an oxaspiro[4.5]decane scaffold. This structure combines the reactivity of the azide group with the stability of the spirocyclic framework, making it a versatile intermediate in organic synthesis and click chemistry applications. The azide moiety enables efficient participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the construction of complex molecular architectures. Its spirocyclic core contributes to conformational rigidity, which can be advantageous in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to the potential sensitivity of the azide group. Suitable for research applications requiring precise functionalization or crosslinking.
2-(azidomethyl)-1-oxaspiro4.5decane structure
1602801-69-3 structure
Product Name:2-(azidomethyl)-1-oxaspiro4.5decane
CAS No:1602801-69-3
MF:C10H17N3O
MW:195.261482000351
MDL:MFCD29930309
CID:5244953
PubChem ID:102899109
Update Time:2025-05-30

2-(azidomethyl)-1-oxaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1-Oxaspiro[4.5]decane, 2-(azidomethyl)-
    • 2-(azidomethyl)-1-oxaspiro4.5decane
    • MDL: MFCD29930309
    • Inchi: 1S/C10H17N3O/c11-13-12-8-9-4-7-10(14-9)5-2-1-3-6-10/h9H,1-8H2
    • InChI Key: COKDOLPSODLJED-UHFFFAOYSA-N
    • SMILES: C(C1CCC2(CCCCC2)O1)N=[N+]=[N-]

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Additional information on 2-(azidomethyl)-1-oxaspiro4.5decane

2-(Azidomethyl)-1-Oxaspiro[4.5]decane: A Comprehensive Overview

The compound 2-(azidomethyl)-1-oxaspiro[4.5]decane, identified by the CAS number 1602801-69-3, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom, typically oxygen or nitrogen. The spiro structure in this molecule is formed by a six-membered ring (the oxaspiro ring) and a five-membered ring, creating a highly strained and reactive system.

The presence of the azidomethyl group (-N3CH2) in the molecule introduces additional reactivity, making it a valuable precursor in click chemistry reactions. Recent studies have highlighted the utility of azide-containing compounds in the synthesis of bioactive molecules and materials with tailored properties. For instance, researchers have explored the use of 2-(azidomethyl)-1-oxaspiro[4.5]decane in the development of novel polymers and drug delivery systems.

The synthesis of 2-(azidomethyl)-1-oxaspiro[4.5]decane involves a multi-step process that typically begins with the preparation of the spiro ring system. This is often achieved through intramolecular cyclization reactions, where appropriate starting materials are selected to form the desired ring structure. The introduction of the azidomethyl group is then carried out via nucleophilic substitution or other suitable methods, ensuring high yields and purity.

One of the most promising applications of this compound lies in its use as a building block for constructing complex molecular architectures. The spiro structure provides a rigid framework that can be further functionalized to create molecules with specific biological or physical properties. For example, recent research has demonstrated the ability of 2-(azidomethyl)-1-oxaspiro[4.5]decane to participate in cycloaddition reactions, leading to the formation of novel macrocyclic compounds with potential applications in drug design.

In addition to its synthetic utility, 2-(azidomethyl)-1-oxaspiro[4.5]decane has shown promise in materials science. Its unique electronic and structural properties make it a candidate for use in advanced materials such as stimuli-responsive polymers and self-healing materials. Researchers have also investigated its potential as a precursor for generating nanoparticles with controlled sizes and shapes, which could find applications in nanotechnology and biomedical engineering.

The study of 2-(azidomethyl)-1-oxaspiro[4.5]decane has been further enhanced by advances in computational chemistry. Modern computational tools allow for detailed modeling of the molecule's electronic structure and reactivity, providing insights into its behavior under various conditions. These studies have revealed that the compound exhibits significant strain due to its spiro structure, which can be harnessed to design reactions with high selectivity and efficiency.

In conclusion, 2-(azidomethyl)-1-oxaspiro[4.5]decane is a versatile compound with a wide range of applications across different fields. Its unique structure and reactivity make it an invaluable tool in modern chemistry, offering opportunities for innovation in drug discovery, materials science, and beyond. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is expected to grow significantly.

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